![molecular formula C23H23N3O4S2 B2471121 N-benzyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 877656-00-3](/img/structure/B2471121.png)
N-benzyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Overview
Description
“N-benzyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide” is a complex organic compound. It has a linear formula of C18H21N3O3S . The compound contains several functional groups, including an amide, a thioether, and a tetrahydrothieno[3,2-d]pyrimidin-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several functional groups. The benzyl group is a phenyl ring attached to a methylene group, the dimethoxyphenyl group consists of a phenyl ring with two methoxy groups attached, and the tetrahydrothieno[3,2-d]pyrimidin-2-yl group is a heterocyclic compound containing sulfur and nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility and boiling point. The thioether group could make it susceptible to oxidation .Scientific Research Applications
Synthesis and Potential Therapeutic Applications
This compound is related to a diverse array of synthesized molecules that exhibit significant biological activities. For instance, derivatives of similar structures have been designed as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), highlighting their potential as antitumor agents. These compounds have shown efficacy in inhibiting human TS and DHFR, which are critical enzymes in the folate pathway, suggesting their utility in cancer treatment (Gangjee et al., 2008; Gangjee et al., 2009).
Heterocyclic Synthesis and Characterization
Researchers have employed thioureido-acetamides, a class of compounds related to the one mentioned, for the one-pot synthesis of various heterocyclic compounds. These methodologies demonstrate the versatility of such compounds in generating diverse heterocycles, which are foundational structures in many pharmaceutical agents (Schmeyers & Kaupp, 2002).
Antimicrobial and Antitumor Evaluations
Several studies have synthesized and evaluated the antimicrobial and antitumor activities of compounds structurally related to N-benzyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide. These investigations reveal that such compounds can serve as potent agents against various bacterial and fungal strains, as well as exhibit significant antitumor activities across different cancer cell lines, underscoring their potential in developing new therapeutic agents (Talupur et al., 2021).
Molecular Docking and Mechanism of Action Studies
Molecular docking studies provide insights into the potential mechanisms of action of these compounds, indicating their binding affinities and interactions with target enzymes or receptors. Such research aids in the rational design of more potent and selective therapeutic agents by understanding the structural basis of their activity (Al-Suwaidan et al., 2016).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-benzyl-2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-29-18-9-8-16(12-19(18)30-2)26-22(28)21-17(10-11-31-21)25-23(26)32-14-20(27)24-13-15-6-4-3-5-7-15/h3-9,12H,10-11,13-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAPCOVRQJYZFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)NCC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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